molecular formula C9H16ClNO3 B13584290 Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride

Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride

Cat. No.: B13584290
M. Wt: 221.68 g/mol
InChI Key: ZECZPINFNTWTGP-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15NO3·HCl. It is known for its unique spirocyclic structure, which consists of a spiro[3.3]heptane core with an amino, hydroxy, and ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving suitable precursors.

    Introduction of Functional Groups: The amino, hydroxy, and ester groups are introduced through subsequent reactions, such as nucleophilic substitution and esterification.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The spirocyclic structure may also contribute to its unique binding properties and biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,3R)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride
  • rac-Methyl (1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate

Uniqueness

Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which can result in distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

methyl 3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c1-13-7(12)9(10)5-6(11)8(9)3-2-4-8;/h6,11H,2-5,10H2,1H3;1H

InChI Key

ZECZPINFNTWTGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C12CCC2)O)N.Cl

Origin of Product

United States

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